molecular formula C18H18FNO B5808881 [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone

Cat. No. B5808881
M. Wt: 283.3 g/mol
InChI Key: SZAXRAGDYFBBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone, also known as FPPP, is a synthetic compound that belongs to the family of cathinone derivatives. Cathinone derivatives are a class of psychoactive substances that have been found to have stimulant effects on the central nervous system. FPPP has been identified as a designer drug and is often sold on the black market as a legal alternative to other illegal drugs such as cocaine and amphetamines.

Mechanism of Action

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have stimulant effects on the central nervous system. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some affinity for serotonin receptors, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite. It has also been found to have some effects on the cardiovascular system, including an increase in heart rate and blood pressure. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have a short half-life, which means that it is rapidly metabolized and eliminated from the body.

Advantages and Limitations for Lab Experiments

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have some advantages over other stimulant drugs such as cocaine and amphetamines, including a shorter half-life and a lower risk of addiction. However, [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some limitations, including a lack of research on its long-term effects and a lack of standardized dosing protocols.

Future Directions

There are several areas of future research that could be explored with regards to [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of new cathinone derivatives that have fewer side effects and a lower risk of addiction. Another area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, which could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders. Finally, more research is needed to understand the long-term effects of [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone and other cathinone derivatives on the brain and body.

Synthesis Methods

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone can be synthesized by the reaction of 4'-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to obtain [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone.

Scientific Research Applications

[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. Studies have shown that [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite.

properties

IUPAC Name

(3-fluoro-4-piperidin-1-ylphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXRAGDYFBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-piperidin-1-ylphenyl)-phenylmethanone

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